molecular formula C21H16O2 B14440208 (trans)-9,10-Dihydro-7-methylbenzo(a)pyrene-9,10-diol CAS No. 79418-89-6

(trans)-9,10-Dihydro-7-methylbenzo(a)pyrene-9,10-diol

Cat. No.: B14440208
CAS No.: 79418-89-6
M. Wt: 300.3 g/mol
InChI Key: CFZQOIPNDSZDJS-LAUBAEHRSA-N
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Description

(trans)-9,10-Dihydro-7-methylbenzo(a)pyrene-9,10-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. This compound is of significant interest due to its potential biological activities and its role in the metabolic pathways of PAHs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans)-9,10-Dihydro-7-methylbenzo(a)pyrene-9,10-diol typically involves the metabolic activation of benzo(a)pyrene by cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1. These enzymes convert benzo(a)pyrene to various epoxides, which are then hydrolyzed by epoxide hydrolase to form the corresponding dihydrodiols .

Industrial Production Methods

the metabolic pathways involving cytochrome P450 enzymes and epoxide hydrolase are crucial for its formation .

Mechanism of Action

The mechanism of action of (trans)-9,10-Dihydro-7-methylbenzo(a)pyrene-9,10-diol involves its metabolic activation to diol epoxides, which can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound primarily targets DNA and interacts with various DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(trans)-9,10-Dihydro-7-methylbenzo(a)pyrene-9,10-diol is unique due to its specific metabolic pathway and the formation of distinct diol epoxides. Its study provides insights into the metabolic activation of PAHs and their role in carcinogenesis .

Properties

CAS No.

79418-89-6

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

(9S,10S)-7-methyl-9,10-dihydrobenzo[a]pyrene-9,10-diol

InChI

InChI=1S/C21H16O2/c1-11-9-17(22)21(23)20-15-8-7-13-4-2-3-12-5-6-14(10-16(11)20)19(15)18(12)13/h2-10,17,21-23H,1H3/t17-,21+/m0/s1

InChI Key

CFZQOIPNDSZDJS-LAUBAEHRSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H](C2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O

Canonical SMILES

CC1=CC(C(C2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O

Origin of Product

United States

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